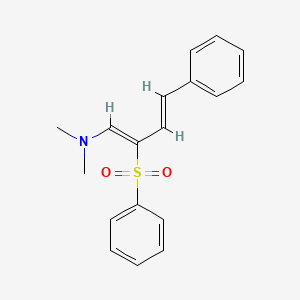
N,N-dimethyl-4-phenyl-2-(phenylsulfonyl)-1,3-butadien-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-phenyl-2-(phenylsulfonyl)-1,3-butadien-1-amine is a useful research compound. Its molecular formula is C18H19NO2S and its molecular weight is 313.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N,N-Dimethyl-4-phenyl-2-(phenylsulfonyl)-1,3-butadien-1-amine, also known by its CAS number 343375-17-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C18H19NO2S
- Molar Mass : 313.41 g/mol
- Structure : The compound features a butadiene backbone substituted with a dimethylamino group and a phenylsulfonyl moiety, which may influence its reactivity and biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including antifungal and cytotoxic effects. The following sections summarize key findings from recent studies.
Antifungal Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antifungal properties. For instance:
- A study focused on derivatives of thiazol-2(3H)-imine demonstrated promising antifungal activity against Candida albicans and Candida parapsilosis. The compound with the most potent activity showed a minimum inhibitory concentration (MIC) comparable to standard antifungals like ketoconazole .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The following table summarizes the IC50 values against NIH/3T3 cell lines for related compounds:
| Compound | IC50 (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin (reference) | >1000 |
The results indicate that the tested compounds exhibit lower cytotoxicity compared to doxorubicin, suggesting a favorable therapeutic index .
The mechanism of action for this compound and its derivatives appears to involve inhibition of key enzymes in fungal metabolism. For example, molecular docking studies have shown that these compounds can effectively bind to the active site of CYP51, an enzyme crucial for ergosterol biosynthesis in fungi . This interaction may disrupt membrane integrity and function, leading to antifungal effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Electronegative Substituents : The presence of electronegative atoms such as fluorine or chlorine at the para position on the phenyl ring enhances antifungal activity by increasing electron density and lipophilicity.
- Lipophilicity : Higher lipophilicity is associated with better membrane permeability, which is critical for effective drug action .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antifungal Efficacy : A series of experiments demonstrated that derivatives with specific substitutions showed enhanced activity against resistant strains of fungi.
- Cytotoxicity Profiles : Research has shown that certain modifications reduce cytotoxic effects on mammalian cell lines while maintaining antifungal potency.
Propiedades
IUPAC Name |
(1Z,3E)-2-(benzenesulfonyl)-N,N-dimethyl-4-phenylbuta-1,3-dien-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-19(2)15-18(14-13-16-9-5-3-6-10-16)22(20,21)17-11-7-4-8-12-17/h3-15H,1-2H3/b14-13+,18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXQCGCSSZBVKU-JRDADBJUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=C/C1=CC=CC=C1)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














